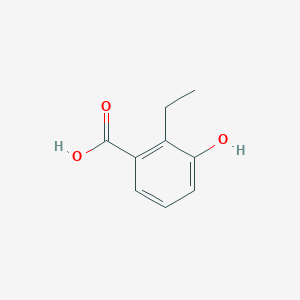

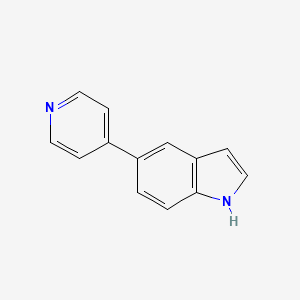

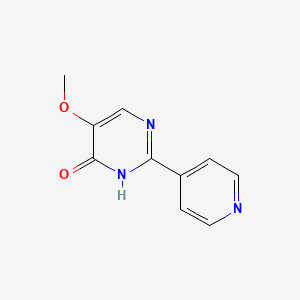

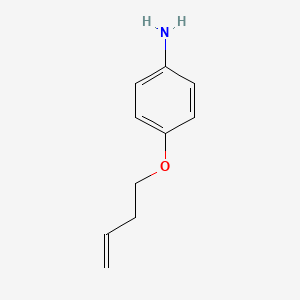

5-(Pyridin-4-yl)-1H-indole

Descripción general

Descripción

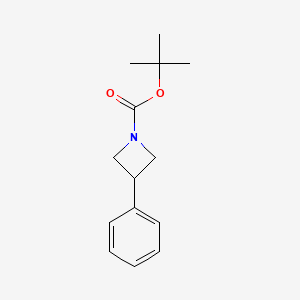

5-(Pyridin-4-yl)-1H-indole, also known as 5-P4I, is a heterocyclic compound derived from pyridine and indole. It is a versatile synthetic building block used in a wide range of chemical and biological applications. 5-P4I has been used as a scaffold for the synthesis of a variety of heterocyclic compounds and as a probe for various biological targets. It has also been used to study the structure and function of proteins and enzymes.

Aplicaciones Científicas De Investigación

Neuroprotective Agents for Parkinson’s Disease

The compound has been utilized in the synthesis of neuroprotective agents, particularly targeting Parkinson’s disease (PD). Researchers have developed derivatives that inhibit the aggregation of alpha-synuclein (α-syn), a protein whose misfolding and aggregation are key factors in PD pathology . These derivatives can potentially prevent neurotoxicity and neurodegeneration, offering a promising avenue for PD treatment.

Intercalation in Layered Materials for Molecular Design

“5-(Pyridin-4-yl)-1H-indole” derivatives have been studied for their arrangement within the interlayer space of zirconium sulfophenylphosphonate . This application is significant in the field of molecular design, where the arrangement of molecules can influence the material properties, such as in the development of sensors or catalysts.

Anticancer Activity

Certain derivatives of “5-(Pyridin-4-yl)-1H-indole” have shown biological activity against specific types of cancer cells. The compound’s structural framework allows for modifications that can target and potentially inhibit the proliferation of cancerous cells.

Antibacterial and Antifungal Applications

The same derivatives that exhibit anticancer properties have also demonstrated antibacterial and antifungal activities. This broad-spectrum bioactivity makes “5-(Pyridin-4-yl)-1H-indole” a valuable scaffold for developing new antimicrobial agents.

Nonlinear Optical Properties

The compound’s derivatives have been explored for their potential use in non-linear optics due to their ability to form a dense net of hydrogen bonds, which is crucial for optical signal processing applications . This includes uses in optical triggering, light frequency transducers, and optical memories.

Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones

Researchers have synthesized a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones using “5-(Pyridin-4-yl)-1H-indole” as a starting material . These compounds have been studied for their biological activities, including their effects on human epithelial cervical carcinoma cell lines.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .

Mode of Action

Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .

Biochemical Pathways

Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .

Pharmacokinetics

A study on similar compounds indicates that they display desirable adme profiles .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .

Propiedades

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yl)-1H-indole | |

CAS RN |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?

A: The research highlights that certain 5-(pyridin-4-yl)-1H-indole derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.

Q2: What is the impact of structural modifications on the activity of 5-(pyridin-4-yl)-1H-indole derivatives against Mtb?

A: The study employed a structure-guided approach, indicating that modifications to the 5-(pyridin-4-yl)-1H-indole scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)